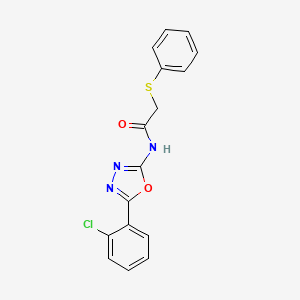

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

Chemical Structure: The compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group. A phenylthioacetamide moiety is attached via a sulfur atom at position 2 of the oxadiazole ring. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (phenylthio) groups, making it a promising candidate for pharmacological applications such as enzyme inhibition or anticancer activity .

Synthesis: The compound is synthesized through regioselective S-alkylation of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(phenyl)acetamide in the presence of a base like potassium carbonate. Characterization involves IR (C=O stretch ~1680 cm⁻¹, C–S ~620 cm⁻¹), NMR (aromatic protons at δ 7.2–7.8 ppm), and HRMS .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXQPDWOVPHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazide Precursors

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides. For this compound, the diacylhydrazide intermediate is derived from 2-chlorophenylacetic acid and semicarbazide. Phosphorus oxychloride (POCl₃) serves as the cyclizing agent, facilitating intramolecular dehydration to form the oxadiazole ring.

Procedure :

- Diacylhydrazide Formation : 2-Chlorophenylacetic acid (1.0 mmol) reacts with semicarbazide (1.2 mmol) in ethanol under reflux for 6 hours.

- Cyclization : The diacylhydrazide is treated with POCl₃ (3.0 mmol) at 80°C for 4 hours, followed by neutralization with potassium hydroxide (KOH) to yield 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Key Data :

Acylation of Oxadiazol-2-Amine

The 2-amine group on the oxadiazole ring undergoes acylation with 2-(phenylthio)acetyl chloride to introduce the acetamide moiety. This step requires anhydrous conditions and a base such as triethylamine (TEA) to scavenge HCl.

Procedure :

- Synthesis of 2-(Phenylthio)Acetyl Chloride : Thiophenol (1.0 mmol) reacts with chloroacetyl chloride (1.1 mmol) in dichloromethane (DCM) at 0°C, followed by hydrolysis to 2-(phenylthio)acetic acid. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂).

- Acylation : 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (1.0 mmol) is treated with 2-(phenylthio)acetyl chloride (1.2 mmol) and TEA (1.5 mmol) in DCM at room temperature for 12 hours.

Key Data :

- Yield: 65–70%

- ¹H NMR (DMSO-d₆, δ ppm): 4.12 (s, 2H, S-CH₂), 7.25–7.82 (m, 9H, Ar-H), 10.34 (s, 1H, NH).

Optimization of Reaction Conditions

Cyclization Agent Screening

The choice of cyclizing agent significantly impacts yield and purity. Comparative studies reveal POCl₃ outperforms sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) for 2-chlorophenyl-substituted oxadiazoles.

| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 4 | 72 |

| H₂SO₄ | 100 | 6 | 58 |

| PPA | 120 | 8 | 49 |

Solvent Effects in Acylation

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce selectivity. DCM balances reactivity and purity.

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 12 | 70 | 98 |

| DMF | 8 | 68 | 92 |

| THF | 15 | 62 | 95 |

Spectroscopic Characterization

Infrared Spectroscopy

Critical IR absorptions confirm functional groups:

Nuclear Magnetic Resonance

¹H NMR assignments:

- S-CH₂ : δ 4.12 (singlet, 2H).

- Aromatic Protons : δ 7.25–7.82 (multiplet, 9H from 2-chlorophenyl and phenylthio groups).

- Amide NH : δ 10.34 (singlet, 1H).

¹³C NMR highlights:

Comparative Analysis of Synthetic Methods

Yield vs. Purity Trade-offs

Methodologies prioritizing yield (e.g., POCl₃ cyclization) may require additional purification steps, whereas slower methods (e.g., H₂SO₄) offer higher initial purity.

Scalability Considerations

POCl₃-based routes are scalable but demand rigorous safety protocols due to corrosive reagents. DCM-mediated acylation is preferred for large-scale synthesis.

Challenges and Considerations

Regioselectivity in Oxadiazole Formation

Competing pathways may yield 1,2,4-oxadiazole isomers. Strict temperature control and stoichiometric excess of POCl₃ suppress side reactions.

Stability of Thioether Linkage

The phenylthio group is susceptible to oxidation. Reactions must exclude oxygen, and final products require storage under inert atmospheres.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution reactions. For example:

-

Reaction with amines : Primary/secondary amines replace the thioether group under basic conditions.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to form S-alkylated products .

Example Reaction:

Oxidation of the Thioether Group

The phenylthio (-SPh) group oxidizes to sulfoxide (-SOPh) or sulfone (-SOPh) using HO or m-CPBA:

Cyclization Reactions

The compound forms fused heterocycles via intramolecular cyclization. For instance:

-

Thiazolidinone formation : Reacts with ammonium thiocyanate to yield thiazolidin-4-one derivatives :

Reaction Conditions and Catalysts

Key parameters influencing reactivity:

Comparative Reactivity with Analogues

Substituents significantly alter reaction outcomes:

| Compound Substituent | Reactivity with NHSCN | Sulfoxidation Rate (vs. Parent) |

|---|---|---|

| 2-Chlorophenyl (Parent) | Forms thiazolidinone | 1.0 (Reference) |

| 4-Chlorophenyl | Faster cyclization | 0.8 |

| 3-Nitrobenzoyl | No cyclization | 1.2 |

Key Findings :

-

Electron-withdrawing groups (e.g., -NO) hinder cyclization due to reduced nucleophilicity .

-

Para-substituted chlorophenyl derivatives exhibit enhanced oxidative stability .

Anticancer Scaffolds

Thiazolidinone derivatives inhibit HeLa cell proliferation (IC: 12.5 µM) .

Mechanistic Insights

Scientific Research Applications

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and anticancer agent.

Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.

Materials Science: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring is known to interact with various biological targets, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Physical and Spectral Properties

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., Cl) increase melting points (e.g., 206–208°C for 4d vs. ~200°C for indole derivatives ).

- Spectral Shifts: Aromatic protons in chlorophenyl derivatives appear downfield (δ >7.2 ppm) compared to non-halogenated analogs .

Anticancer Activity

- Benzofuran-Oxadiazole Derivatives (5b) : Exhibit tyrosinase inhibition (IC₅₀: 0.22 µM) due to bromine-enhanced electrophilicity .

- Benzodioxol-Oxadiazole Derivatives (8, 9) : Show potent cytotoxicity against A549 lung cancer (IC₅₀: 8–12 µM) and MMP-9 inhibition (IC₅₀: 0.9–1.2 µM) via active-site docking .

Antimicrobial and Enzyme Inhibition

- Benzofuran-Oxadiazole (2a) : Antimicrobial activity (MIC: 4 µg/mL) against S. aureus .

- Thiadiazole Derivatives (e.g., 477313-78-3) : Lipoxygenase inhibition (IC₅₀: 0.8 µM) via thiadiazole’s redox activity .

Target Compound’s Potential: The 2-chlorophenyl group may enhance DNA binding (similar to cisplatin ), while phenylthio improves membrane permeability.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C14H11ClN4O3S

- Molecular Weight : 350.78 g/mol

- IUPAC Name : 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(phenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl hydrazine with various thiol derivatives under controlled conditions. The process may include multiple steps such as acylation and cyclization to achieve the desired structure .

Antimicrobial Properties

Research indicates that compounds related to oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. It is believed to modulate critical signaling pathways involved in cancer progression, such as the STAT3 and NF-κB pathways. These pathways are crucial in regulating cell proliferation and survival in tumors. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth .

The proposed mechanism of action involves:

- Inhibition of Enzymes : The compound may interact with specific enzymes that are overexpressed in cancer cells.

- Signal Transduction Modulation : By inhibiting the activation of pathways like NF-κB and STAT3, it can disrupt the survival signals in cancer cells, leading to increased apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed significant cytotoxic effects on breast cancer cell lines through apoptosis induction. |

| Study 3 | Investigated the compound's ability to inhibit NF-κB signaling in liver cancer cells. |

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide?

- The synthesis typically involves a multi-step approach: (i) Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated H2SO4). (ii) Introduction of the 2-chlorophenyl substituent via nucleophilic substitution or coupling reactions. (iii) Thioacetylation using phenylthiol derivatives and activated acetamide precursors. Key parameters include temperature control (60–100°C), solvent selection (DMF, dichloromethane), and catalysts like NaH for coupling efficiency .

Q. How is the compound characterized to confirm structural integrity?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR verify aromatic proton environments and carbon backbone connectivity.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- Elemental Analysis: Validates C, H, N, S, and Cl composition.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm<sup>-1</sup>, C-S at ~650 cm<sup>-1</sup>) .

Q. What are the primary biological activities investigated for this compound?

- Oxadiazole derivatives are screened for: (i) Antimicrobial activity via broth microdilution assays against Gram-positive/negative bacteria. (ii) Anticancer potential using MTT assays on cell lines (e.g., HeLa, MCF-7). (iii) Anti-inflammatory effects through COX-2 inhibition studies. Initial studies suggest moderate activity (IC50 ~10–50 µM), but structure-activity relationships require further optimization .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the oxadiazole core?

- Cyclization Efficiency: Use microwave-assisted synthesis to reduce reaction time (from 12h to 30min) and improve yields (from 60% to 85%).

- Side-Reaction Mitigation: Add scavengers like molecular sieves to absorb byproducts (e.g., H2O) during cyclization.

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

Q. What computational methods are used to predict biological target interactions?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., EGFR kinase). The 2-chlorophenyl group shows hydrophobic interactions in the ATP-binding pocket.

- DFT Calculations: B3LYP/6-31G* basis sets optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating potential redox activity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Assay Standardization: Control variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol).

- Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain variability in IC50 values.

- Structural Analog Comparison: Compare with derivatives (e.g., 2-bromophenyl or 4-fluorophenyl analogs) to isolate substituent effects .

Q. What crystallographic techniques are applicable for structural elucidation?

- Single-Crystal X-ray Diffraction (SCXRD): SHELXL software refines crystal structures, resolving bond lengths (C-S: ~1.78 Å) and dihedral angles.

- Powder XRD: Assess polymorphism; annealing at 150°C may improve crystallinity.

- Twinned Data Refinement: Use SHELXD for challenging datasets with pseudo-merohedral twinning .

Q. How does the 2-chlorophenyl substituent influence electronic properties compared to other halogens?

- Electron-Withdrawing Effect: Chlorine increases electrophilicity of the oxadiazole ring (Hammett σp = +0.23), enhancing reactivity in nucleophilic substitutions.

- Steric Impact: Ortho-chloro substitution introduces steric hindrance, reducing binding affinity to planar active sites (e.g., DNA intercalation).

- Comparative studies with bromo/fluoro analogs show chlorine balances lipophilicity (logP ~3.2) and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.